molecular formula C2H8N2O8S2 B12639817 (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid CAS No. 920008-32-8

(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid

Cat. No.: B12639817
CAS No.: 920008-32-8
M. Wt: 252.2 g/mol
InChI Key: AKZVVZPEFZONTR-UHFFFAOYSA-N
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Description

(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydroxyl groups and a disulfamic acid moiety, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid typically involves the reaction of ethylene glycol with sulfuryl chloride, followed by the introduction of sulfamic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The disulfamic acid moiety can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.

Scientific Research Applications

(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups and disulfamic acid moiety can interact with different molecular targets, influencing biochemical pathways and reactions. These interactions can lead to changes in molecular structure and function, which are the basis for its applications in research and industry.

Comparison with Similar Compounds

    1,2-Dihydroxyethane-1,2-diyl)dibenzoic acid: Known for its stability and use in organic frameworks.

    1,2-Dihydroxyethane-1,2-diyl)dipyrrolidin-2-one: Utilized in various synthetic applications.

Uniqueness: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid stands out due to its unique combination of hydroxyl groups and disulfamic acid moiety, which provides distinct reactivity and interaction capabilities compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.

Properties

CAS No.

920008-32-8

Molecular Formula

C2H8N2O8S2

Molecular Weight

252.2 g/mol

IUPAC Name

[1,2-dihydroxy-2-(sulfoamino)ethyl]sulfamic acid

InChI

InChI=1S/C2H8N2O8S2/c5-1(3-13(7,8)9)2(6)4-14(10,11)12/h1-6H,(H,7,8,9)(H,10,11,12)

InChI Key

AKZVVZPEFZONTR-UHFFFAOYSA-N

Canonical SMILES

C(C(NS(=O)(=O)O)O)(NS(=O)(=O)O)O

Origin of Product

United States

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